![molecular formula C17H13N3O6S2 B13367931 N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B13367931.png)
N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a sulfonamide group, which is commonly found in many pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 4-methylbenzenesulfonamide in the presence of a thiazolidinone derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.
科学研究应用
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazolidinone core is known to inhibit certain enzymes, while the sulfonamide group can interact with various biological receptors. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
- N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
- N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-chlorobenzenesulfonamide
Uniqueness
N-(5-{2-hydroxy-5-nitrobenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds that may have different substituents on the sulfonamide group.
属性
分子式 |
C17H13N3O6S2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC 名称 |
(NE)-N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H13N3O6S2/c1-10-2-5-13(6-3-10)28(25,26)19-17-18-16(22)15(27-17)9-11-8-12(20(23)24)4-7-14(11)21/h2-9,21H,1H3,(H,18,19,22)/b15-9- |
InChI 键 |
OGNYLYNGRCVYBF-DHDCSXOGSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\NC(=O)/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/S2 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


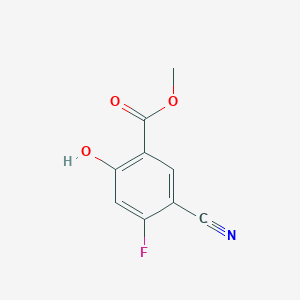
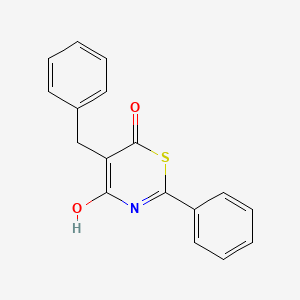
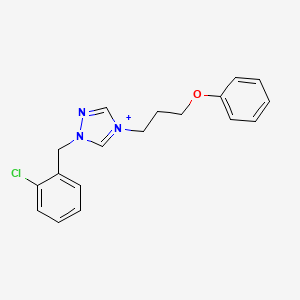
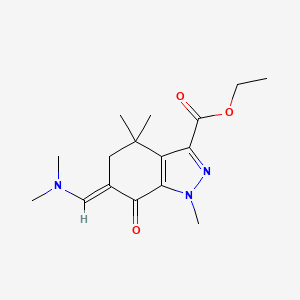
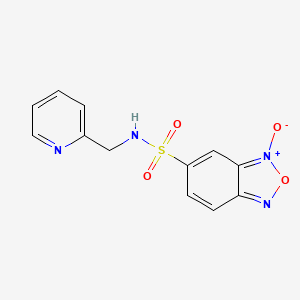
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
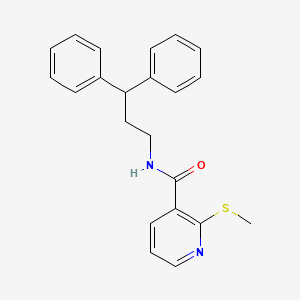
![6-(3-Methyl-1-benzofuran-2-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367880.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
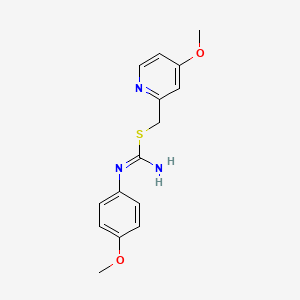
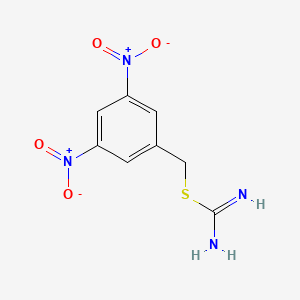
![{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B13367927.png)
